molecular formula C11H28B2F8NP B12056724 (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate)

(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate)

Cat. No.: B12056724
M. Wt: 378.9 g/mol
InChI Key: YFPVMYMPAJSJHB-UHFFFAOYSA-P
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Description

(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is a phosphonium salt with the molecular formula C11H28B2F8NP and a molecular weight of 378.93 g/mol . This compound is notable for its unique structure, which includes a phosphonium center bonded to a 3-ammoniopropyl group and two T-butyl groups, with bis(tetrafluoroborate) as the counterion. It is used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) typically involves the reaction of DI-T-butylphosphine with 3-bromopropylamine in the presence of a base, followed by the addition of tetrafluoroboric acid to form the bis(tetrafluoroborate) salt. The reaction conditions often include:

    Reactants: DI-T-butylphosphine, 3-bromopropylamine, base (e.g., sodium hydroxide), tetrafluoroboric acid.

    Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.

    Temperature: Typically carried out at room temperature to slightly elevated temperatures (20-40°C).

    Purification: The product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) can undergo various chemical reactions, including:

    Substitution Reactions: The phosphonium center can participate in nucleophilic substitution reactions, where the 3-ammoniopropyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.

    Complex Formation: It can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different substituents.

Scientific Research Applications

Chemistry

In chemistry, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation

Biology and Medicine

In biological and medical research, this compound can be used to modify biomolecules, aiding in the study of protein-ligand interactions and enzyme mechanisms. Its ability to form stable complexes with biomolecules is particularly useful in these fields.

Industry

Industrially, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is used in the production of specialty chemicals and materials. Its role in catalysis and as a reagent in organic synthesis makes it a versatile tool in manufacturing processes.

Mechanism of Action

The mechanism by which (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) exerts its effects involves the interaction of the phosphonium center with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The 3-ammoniopropyl group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ammoniopropyl)DI-T-butylphosphonium chloride
  • (3-Ammoniopropyl)DI-T-butylphosphonium bromide
  • (3-Ammoniopropyl)DI-T-butylphosphonium iodide

Uniqueness

Compared to these similar compounds, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is unique due to its bis(tetrafluoroborate) counterion, which provides enhanced stability and solubility in various solvents. This makes it particularly useful in applications where other phosphonium salts may not perform as well.

Properties

Molecular Formula

C11H28B2F8NP

Molecular Weight

378.9 g/mol

IUPAC Name

3-ditert-butylphosphaniumylpropylazanium;ditetrafluoroborate

InChI

InChI=1S/C11H26NP.2BF4/c1-10(2,3)13(9-7-8-12)11(4,5)6;2*2-1(3,4)5/h7-9,12H2,1-6H3;;/q;2*-1/p+2

InChI Key

YFPVMYMPAJSJHB-UHFFFAOYSA-P

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCC[NH3+])C(C)(C)C

Origin of Product

United States

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